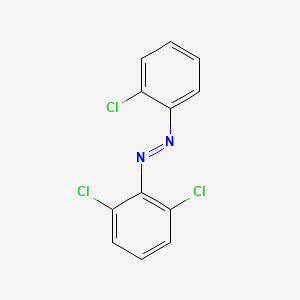
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two chlorinated phenyl groups attached to the diazene moiety, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene typically involves the reaction of 2-chlorobenzene diazonium chloride with 2,6-dichloroaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization reactions, followed by coupling with chlorinated anilines. The process would be optimized for yield and purity, with careful control of reaction conditions to prevent side reactions.
化学反応の分析
Types of Reactions
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of diazene compounds on biological systems.
Medicine: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene would depend on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
Azobenzene: A well-known diazene compound with similar structural features.
Disperse Orange 1: A dye with a diazene linkage and chlorinated aromatic rings.
4,4’-Dichlorobenzidine: A compound with two chlorinated phenyl groups and a diazene linkage.
Uniqueness
(E)-1-(2-Chlorophenyl)-2-(2,6-dichlorophenyl)diazene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other diazene compounds.
特性
CAS番号 |
923027-11-6 |
|---|---|
分子式 |
C12H7Cl3N2 |
分子量 |
285.6 g/mol |
IUPAC名 |
(2-chlorophenyl)-(2,6-dichlorophenyl)diazene |
InChI |
InChI=1S/C12H7Cl3N2/c13-8-4-1-2-7-11(8)16-17-12-9(14)5-3-6-10(12)15/h1-7H |
InChIキー |
YXDHVHJUYZRCMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


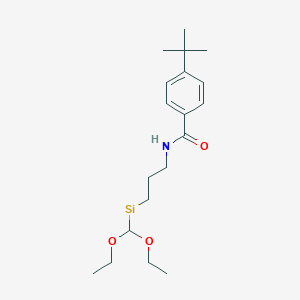
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
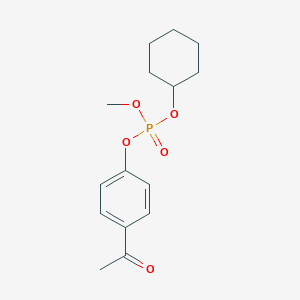
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
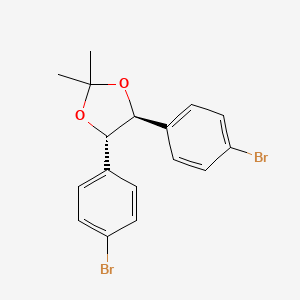
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
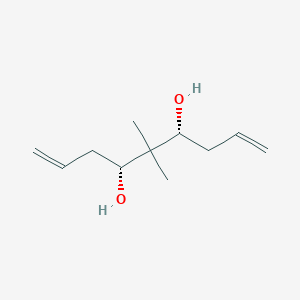
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
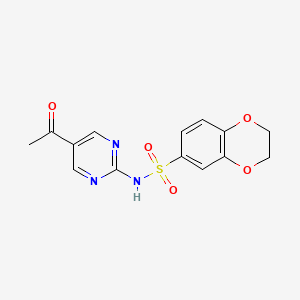
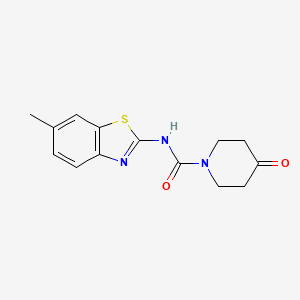
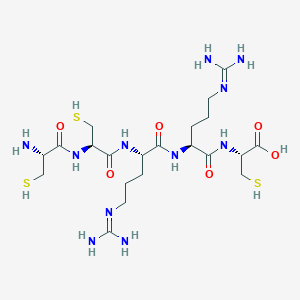

![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
